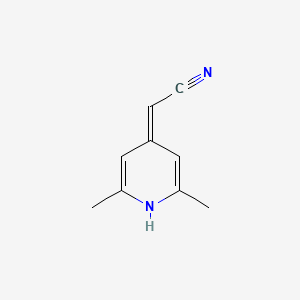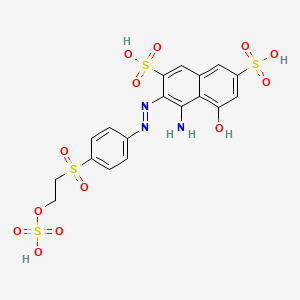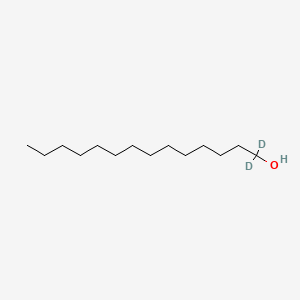
1,1-Dideuteriotetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dideuteriotetradecan-1-ol is a chemical compound with the molecular formula C14H30O and a molecular weight of 216.405. It is a variant of 1-Tetradecanol , which is a long chain aliphatic alcohol .
Physical And Chemical Properties Analysis
1,1-Dideuteriotetradecan-1-ol shares similar properties with 1-Tetradecanol. It has a density of approximately 0.9 g/cm³, a melting point of 39°C, and a boiling point of 294°C . It is not flammable or explosive .Applications De Recherche Scientifique
Modular Synthesis of Smart Material Candidates
1,1-Dideuteriotetradecan-1-ol can be used in the Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene. This process enables the modular synthesis of smart material candidates, specifically 1,1,2,2-tetraarylethanes (TAEs). This represents the first protocol by assembling four different aryl groups into an ethane motif .
Whole-Cell Biotransformation in Escherichia coli
1,1-Dideuteriotetradecan-1-ol can be produced through whole-cell biotransformation in Escherichia coli. This process is considered more economical and environmentally friendly compared to the industrial production of α,ω-alkanediols by alkane hydroxylation, which primarily occurs at high temperature and pressure using heavy metal catalysts .
Production of 1-Dodecanol and 1-Tetradecanol
By adding dodecane and tetradecane respectively, 1.5 g/liter 1-dodecanol in 20 hours and 2 g/liter 1-tetradecanol in 50 hours can be produced using a recombinant Escherichia coli strain .
Production of 1,12-Dodecanediol
In 68 hours, 3.76 g/liter of 1,12-dodecanediol can be generated by adding a dodecane-1-dodecanol substrate mixture .
Component in Advanced Coatings
1,12-dodecanediol, which can be produced from 1,1-Dideuteriotetradecan-1-ol, has applications as a component in advanced coatings .
Component in Plasticizers and Suspending Agents
1,12-dodecanediol can also be used in plasticizers and suspending agents .
Biomedical Syntheses
1,12-dodecanediol is used in biomedical syntheses .
Synthesis of Polyester and Polyurethane
1,12-dodecanediol can replace 1,6-hexanediol in the synthesis of polyester and polyurethane, offering greater chemical resistance and less water absorption .
Propriétés
IUPAC Name |
1,1-dideuteriotetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-FNHLFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


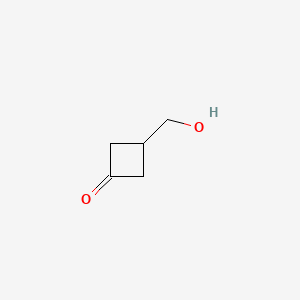
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
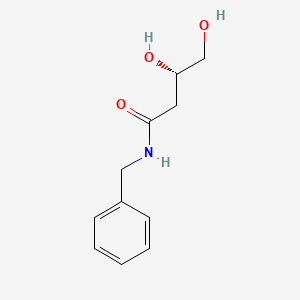
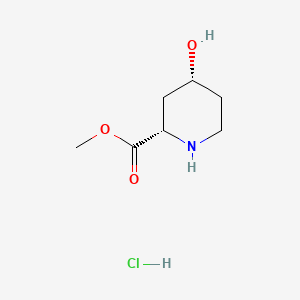
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
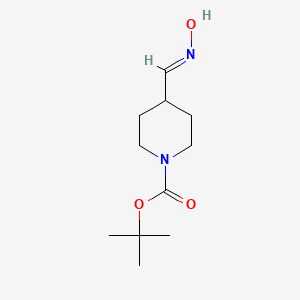
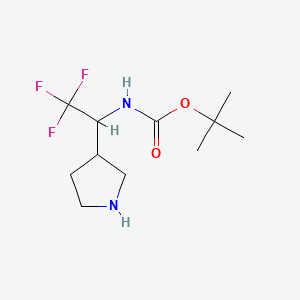
![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
